8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-bromo-3,4,5-trimethoxybenzoate
Description
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-bromo-3,4,5-trimethoxybenzoate is a synthetic coumarin derivative featuring a complex ester substitution. The core structure comprises a coumarin scaffold (2H-chromen-2-one) substituted with an acetyl group at the 8-position and a methyl group at the 4-position. The 7-hydroxy group of the coumarin is esterified with 2-bromo-3,4,5-trimethoxybenzoic acid, introducing a bromine atom and three methoxy groups to the aromatic benzoate moiety. This structural combination likely enhances its molecular weight (estimated ~497 g/mol) and polarizability, influencing physicochemical properties such as solubility and reactivity.
Properties
Molecular Formula |
C22H19BrO8 |
|---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
(8-acetyl-4-methyl-2-oxochromen-7-yl) 2-bromo-3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H19BrO8/c1-10-8-16(25)31-19-12(10)6-7-14(17(19)11(2)24)30-22(26)13-9-15(27-3)20(28-4)21(29-5)18(13)23/h6-9H,1-5H3 |
InChI Key |
IHGNSMWYEUIVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC(=C(C(=C3Br)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-bromo-3,4,5-trimethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of Substituents: The acetyl and methyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
Coupling with 2-bromo-3,4,5-trimethoxybenzoic Acid: The final step involves the esterification of the chromen-2-one derivative with 2-bromo-3,4,5-trimethoxybenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Chemical Reactions Analysis
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-bromo-3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The bromine atom in the 2-bromo-3,4,5-trimethoxybenzoate moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Scientific Research Applications
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-bromo-3,4,5-trimethoxybenzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its coumarin core structure.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a probe to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-bromo-3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects. It may also interact with DNA and proteins, causing cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the substituents present on the coumarin core.
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Methoxy Substitution: The bromine atom in the target compound increases molecular weight compared to non-brominated analogues (e.g., CAS 858748-99-9).
- Methoxy Group Positioning : The 3,4,5-trimethoxy pattern in CAS 858748-99-9 maximizes steric hindrance and lipophilicity, whereas the 2-bromo-3,4,5-trimethoxy substitution in the target compound introduces asymmetry, possibly altering crystal packing (relevant for X-ray diffraction studies, as in ).
Physicochemical Properties
- Melting Points: Brominated aromatic esters often exhibit higher melting points due to increased molecular symmetry and halogen bonding. For example, ethyl 2-bromo-3,5-dinitrobenzoate () melts at 74°C, while non-brominated coumarin esters (e.g., CAS 89152-16-9) lack such data but are typically liquids or low-melting solids .
- Solubility : The trimethoxy groups enhance solubility in polar organic solvents (e.g., acetone, DMSO), but bromine may reduce aqueous solubility compared to purely methoxylated analogues .
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